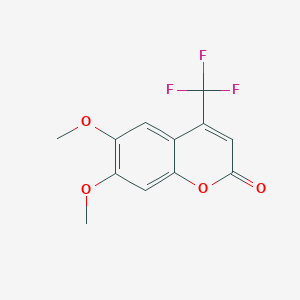

6,7-Dimethoxy-4-(trifluoromethyl)coumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-17-9-3-6-7(12(13,14)15)4-11(16)19-8(6)5-10(9)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGARPZCYVFAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350929 | |

| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151625-32-0 | |

| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorinated derivative of the coumarin scaffold, a prominent heterocyclic motif found in numerous natural products and synthetic compounds of medicinal interest. The incorporation of a trifluoromethyl group at the 4-position and methoxy groups at the 6- and 7-positions of the coumarin ring system imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a plausible synthetic route, and the general biological context of this compound, aiming to support its application in research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. While some experimental data is available from commercial suppliers, a complete profile is not yet fully documented in the literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 6,7-Dimethoxy-4-(trifluoromethyl)-2H-chromen-2-one | - |

| CAS Number | 151625-32-0 | [1][2][3] |

| Molecular Formula | C₁₂H₉F₃O₄ | [1][2][3] |

| Molecular Weight | 274.19 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| pKa | Not reported | - |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| DMSO | Soluble | [3] |

| DMF | Soluble | [3] |

Synthesis

For the synthesis of this compound, the likely precursors would be 4,5-dimethoxyphenol and ethyl 4,4,4-trifluoroacetoacetate . The reaction is typically catalyzed by a strong acid such as sulfuric acid, or a Lewis acid.

General Experimental Protocol: Pechmann Condensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4,5-dimethoxyphenol and a slight excess of ethyl 4,4,4-trifluoroacetoacetate.

-

Catalyst Addition: Slowly add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or sulfamic acid) to the reaction mixture with cooling.[5][6]

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will depend on the specific catalyst and reactants used, but typically ranges from room temperature to 120°C for several hours.[6][7]

-

Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Spectroscopic Data

No experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound has been identified in the searched literature. For reference, the characteristic spectral features of similar coumarin derivatives are briefly described below.

-

¹H-NMR: Protons of the methoxy groups would appear as singlets typically in the range of 3.8-4.0 ppm. Aromatic protons would appear as singlets or doublets in the aromatic region (6.5-8.0 ppm). The proton at the 3-position or 5-position would also be in the aromatic region.

-

¹³C-NMR: The carbonyl carbon of the lactone ring is expected to resonate around 160 ppm. Carbons attached to the methoxy groups would be in the aromatic region, and the methoxy carbons themselves would appear around 56 ppm. The trifluoromethyl carbon would show a characteristic quartet due to coupling with fluorine atoms.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactone ring is expected around 1700-1750 cm⁻¹. Bands corresponding to C-O-C stretching of the methoxy groups and C-F stretching of the trifluoromethyl group would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 274.19). Fragmentation patterns would likely involve the loss of CO, CH₃, and fragments from the trifluoromethyl group.

Biological Activity and Applications

The primary documented application of this compound is as a fluorescent labeling chemical .[1][2][3] Coumarin derivatives are well-known fluorophores, and the specific substitutions on this compound likely confer favorable photophysical properties, such as a significant Stokes shift and good quantum yield, making it suitable for use as a fluorescent probe in various biological assays.[][9]

While no specific signaling pathways involving this compound have been reported, the broader class of coumarins exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10] The biological activity of coumarin derivatives is highly dependent on their substitution pattern. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, which are desirable properties in drug candidates. The dimethoxy substitution pattern has been explored in other coumarin derivatives for various biological targets.[11]

Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. Its utility as a fluorescent probe could be leveraged to study cellular processes, enzyme activities, or receptor binding, which may in turn reveal its specific biological functions.

References

- 1. ias.ac.in [ias.ac.in]

- 2. scbt.com [scbt.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. atlantis-press.com [atlantis-press.com]

- 11. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorinated heterocyclic compound belonging to the coumarin family of dyes. The coumarin scaffold is renowned for its wide applications as fluorescent probes, labels, and laser dyes due to its high quantum yields and photostability. The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position and two methoxy (-OCH3) groups at the 6- and 7-positions significantly modulates the electronic and, consequently, the spectroscopic properties of the core coumarin structure. The electron-withdrawing nature of the trifluoromethyl group, coupled with the electron-donating character of the methoxy groups, enhances the intramolecular charge transfer (ICT) characteristics of the molecule, making its photophysical properties sensitive to the local microenvironment. This technical guide provides a comprehensive overview of the known spectroscopic properties of this compound, details experimental protocols for their characterization, and presents relevant data from closely related analogs to facilitate its application in research and drug development.

Core Spectroscopic Properties

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 151625-32-0 | [1] |

| Molecular Formula | C₁₂H₉F₃O₄ | [1] |

| Molecular Weight | 274.19 g/mol | [1] |

| Description | Useful fluorescent labelling chemical. | [1] |

Spectroscopic Data of Analogous Compounds

To provide a predictive framework for the spectroscopic behavior of this compound, the following table summarizes the properties of closely related coumarins. The data illustrates the influence of substituents on the absorption and emission maxima. The presence of two electron-donating methoxy groups in the target compound is expected to cause a bathochromic (red) shift compared to the 7-methoxy analog.

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| 7-Methoxy-4-(trifluoromethyl)coumarin | Methanol | 333 | 416 | - | |

| 6,7-Dimethoxy-4-methylcoumarin | - | 341 | 410 | - | [2] |

| 7-Amino-4-(trifluoromethyl)coumarin | - | 400 | 490 | - | [3] |

| 4-Trifluoromethyl-6,7-dimethoxy-carbostyril * | - | - | 420 | up to 0.30 | [4] |

Note: Carbostyrils are structural analogs of coumarins and their spectroscopic properties are often comparable.

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is essential for its effective use. The following are detailed methodologies for key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelength of maximum absorption (λabs) and emission (λem).

Methodology:

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

-

Prepare a dilute working solution (typically 1-10 µM). For absorption measurements, the absorbance at λabs should be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Procedure:

-

Absorption Spectrum: Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-500 nm) using the spectrophotometer. The wavelength corresponding to the highest absorbance is λabs.

-

Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to the determined λabs. Record the emission spectrum over a longer wavelength range (e.g., 380-600 nm). The wavelength of maximum fluorescence intensity is λem.

-

Determination of Molar Absorptivity (ε)

Objective: To quantify the light-absorbing capacity of the molecule at a specific wavelength.

Methodology:

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a series of solutions of known concentrations of the coumarin in a specific solvent.

-

Measure the absorbance of each solution at λabs.

-

Plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar absorptivity (ε) in M⁻¹cm⁻¹, where 'c' is the concentration in M and 'l' is the path length of the cuvette in cm (typically 1 cm).

-

Measurement of Fluorescence Quantum Yield (Φf)

Objective: To determine the efficiency of the fluorescence process.

Methodology (Comparative Method):

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Procedure:

-

Prepare solutions of the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of the sample and the standard using the same excitation wavelength and instrument settings.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Measurement of Fluorescence Lifetime (τf)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive detector.

-

Procedure:

-

Prepare a dilute solution of the coumarin.

-

Excite the sample with short pulses of light at a wavelength near its λabs.

-

The detector measures the arrival times of the emitted photons relative to the excitation pulses.

-

A histogram of these arrival times is constructed, which represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τf).

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow of experiments for characterizing the core spectroscopic properties of a fluorescent compound like this compound.

References

6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a synthetic coumarin derivative with potential applications in biomedical research and drug discovery. While this specific molecule is commercially available, detailed studies elucidating its precise mechanism of action are not extensively published. This technical guide consolidates information on the known biological activities of structurally related coumarin compounds to propose potential mechanisms of action for this compound. The primary proposed mechanisms include the induction of apoptosis and the modulation of key cellular signaling pathways, such as NF-κB and MAPK, which are frequently implicated in cancer and inflammation. This document provides a framework for future research by detailing relevant experimental protocols and data presentation strategies to systematically investigate these potential mechanisms.

Introduction

Coumarins are a large class of benzopyrone compounds found in many plants and are also synthetically accessible.[1] They exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities.[2][3] The biological effects of coumarins are often dictated by the substitution pattern on the coumarin ring. The subject of this guide, this compound, possesses two key structural features: methoxy groups at the 6 and 7 positions, similar to the naturally occurring scoparone (6,7-dimethoxycoumarin), and a trifluoromethyl group at the 4-position, a common substituent in many biologically active molecules designed to enhance properties like metabolic stability and binding affinity.[4][5]

Given the lack of specific mechanistic data for this compound, this guide will extrapolate from the known activities of related compounds to propose its most likely biological targets and signaling pathways. The primary focus will be on its potential as an anticancer and anti-inflammatory agent.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 151625-32-0 | [6] |

| Molecular Formula | C₁₂H₉F₃O₄ | [6] |

| Molecular Weight | 274.19 g/mol | [6] |

| Appearance | Solid | |

| General Application | Fluorescent labeling chemical | [6] |

Potential Mechanisms of Action

Based on the activities of structurally similar coumarins, the primary hypothesized mechanisms of action for this compound are the induction of apoptosis and the modulation of inflammatory signaling pathways.

Induction of Apoptosis

Many coumarin derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7][8] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the biochemical and morphological changes associated with apoptosis.[9]

-

Intrinsic (Mitochondrial) Pathway: This pathway is often triggered by cellular stress. Coumarin derivatives have been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspases.[7]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway.

The presence of the trifluoromethyl group in 4-(trifluoromethyl)coumarin derivatives has been associated with cytotoxic activity against various cancer cell lines.[10] It is plausible that this compound induces apoptosis through one or both of these caspase-dependent pathways.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[11][12]

-

NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[13] Several coumarin derivatives have been shown to inhibit NF-κB activation.[11]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another key pathway involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and/or MAPK pathways, thereby reducing the production of pro-inflammatory cytokines and enzymes.

Quantitative Data Summary

While no specific quantitative data for this compound is available in the reviewed literature, the following tables illustrate how such data would be presented for cytotoxicity and enzyme inhibition, based on studies of related coumarin derivatives.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

| Cell Line | Cancer Type | 24h Incubation | 48h Incubation | 72h Incubation |

| A549 | Lung | Data Point | Data Point | Data Point |

| MCF-7 | Breast | Data Point | Data Point | Data Point |

| PC-3 | Prostate | Data Point | Data Point | Data Point |

| HCT116 | Colon | Data Point | Data Point | Data Point |

Table 2: Hypothetical Enzyme Inhibition Data

| Target Enzyme | Inhibition Type | Kᵢ (nM) | IC₅₀ (µM) |

| Carbonic Anhydrase IX | e.g., Competitive | Data Point | Data Point |

| PI3K | e.g., Non-competitive | Data Point | Data Point |

| InhA | e.g., Uncompetitive | Data Point | Data Point |

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cultured cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[14]

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[15]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[16]

-

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.[15]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Western Blotting for Signaling Pathway Proteins

This technique is used to detect the levels of specific proteins involved in signaling pathways like NF-κB and MAPK.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Procedure:

-

Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-p38, total p38) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, a strong rationale exists for its potential as a modulator of apoptosis and inflammatory signaling pathways. This is based on the well-documented activities of coumarins with similar substitution patterns. The trifluoromethyl group at the C4 position and the dimethoxy groups at C6 and C7 are key features that likely confer significant biological activity.

This technical guide provides a foundational framework for researchers and drug development professionals to initiate a systematic investigation into this promising compound. The outlined experimental protocols and proposed signaling pathways offer a clear roadmap for elucidating its precise mechanism of action and evaluating its therapeutic potential. Future studies are essential to validate these hypotheses and to determine the specific molecular targets of this compound.

References

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological action of 6,7-dimethoxy coumarin (Scoparone) isolated from Artemisia scoparia, Waldst & Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin Derivatives in Therapeutic Research

A Technical Guide for Researchers and Drug Development Professionals

The coumarin scaffold, a prominent heterocyclic motif in natural products and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Among the diverse array of coumarin derivatives, those featuring a 6,7-dimethoxy substitution pattern and a 4-trifluoromethyl group are emerging as a particularly promising class with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into 6,7-dimethoxy-4-(trifluoromethyl)coumarin derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives typically proceeds through established coumarin synthesis methodologies, with the Pechmann condensation being a frequently employed route. This reaction involves the condensation of a substituted phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of the this compound core, 3,4-dimethoxyphenol serves as the phenolic starting material, and ethyl 4,4,4-trifluoroacetoacetate is the β-ketoester of choice.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of the this compound scaffold via Pechmann condensation.

Further derivatization can be achieved by modifying the aromatic ring or introducing various substituents at different positions, although the core synthesis remains a crucial first step.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the molecule, contributing to its bioactivity.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of coumarin derivatives against various cancer cell lines. While specific data for a broad range of this compound derivatives is still emerging, related compounds have shown significant activity. For instance, coumarin derivatives have been reported to induce apoptosis and inhibit cell cycle progression in cancer cells.

Table 1: Cytotoxicity of Selected Coumarin Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(Coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | 0.70 ± 0.05 | [1] |

| 3-(Coumarin-3-yl)-acrolein derivative 5d | KB (Oral) | 4.23 ± 0.15 | [1] |

| 3-(Coumarin-3-yl)-acrolein derivative 6e | A549 (Lung) | 0.39 ± 0.07 | [1] |

| 3-(Coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | 14.82 ± 0.28 | [1] |

| Coumarin-acrylamide hybrid 6e | HepG2 (Liver) | 1.88 ± 0.27 | [2] |

| Fluorinated coumarin 16 | MCF-7 (Breast) | 7.90 µg/mL | [3] |

Note: The table presents data for structurally related coumarin derivatives to illustrate the potential of this class of compounds. Further studies on specific this compound derivatives are warranted.

Enzyme Inhibition

Coumarins are known to interact with various enzymes, and the introduction of a trifluoromethyl group can modulate this activity. For example, coumarin derivatives have been investigated as inhibitors of carbonic anhydrases, urease, and tyrosinase.

Table 2: Enzyme Inhibitory Activity of Selected Coumarin Derivatives

| Compound/Derivative | Enzyme | % Inhibition | IC50 (µM) | Reference |

| 4-Hydroxy-6-nitrocoumarin derivative (2) | Carbonic Anhydrase-II | 63% | 263 | [4] |

| 4-Hydroxy-6-nitrocoumarin derivative (6) | Carbonic Anhydrase-II | 54% | 456 | [4] |

| 4-Hydroxy-6-nitrocoumarin derivative (5) | Urease | 38.6% | - | [4] |

| Coumarin–thiosemicarbazone analog (FN-19) | Tyrosinase | - | 42.16 ± 5.16 | [5] |

Antimicrobial Activity

The trifluoromethyl moiety is a well-known pharmacophore in antimicrobial agents.[6] While extensive data on this compound derivatives is limited, related trifluoromethyl-containing heterocycles have demonstrated potent antimicrobial effects.

Table 3: Antimicrobial Activity of a Trifluoromethyl-Substituted Isoquinoline

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [7] |

| HSN584 | Staphylococcus epidermidis | 4 - 16 | [7] |

| HSN584 | Listeria monocytogenes | 4 - 16 | [7] |

| HSN584 | Streptococcus pneumoniae | 4 - 16 | [7] |

| HSN584 | Enterococcus faecalis | 4 - 16 | [7] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: A simplified workflow for the MTT cytotoxicity assay.

Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of carbonic anhydrase (CA) activity, which catalyzes the hydration of CO2. The esterase activity of CA is often measured using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to p-nitrophenol, a colored product.[4]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing HEPES-Tris buffer, purified CA-II enzyme, and the test compound in a 96-well plate.

-

Pre-incubation: Incubate the mixture for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-NPA.

-

Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer activity of coumarin derivatives is often associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT pathway is a critical regulator of these processes and has been identified as a target for some coumarin derivatives.[9]

Caption: Inhibition of the PI3K/AKT signaling pathway by a coumarin derivative.

Inhibition of PI3K prevents the phosphorylation of AKT, a key downstream kinase. This leads to the suppression of signals that promote cell growth and survival, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility, coupled with the beneficial properties imparted by the trifluoromethyl group, makes them attractive candidates for further investigation. While the existing data on closely related structures is encouraging, a more focused exploration of the biological activities and mechanisms of action of this specific class of coumarins is essential to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective drugs.

References

- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 2. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of drug discovery and development, understanding the physicochemical properties of novel compounds is paramount. Among these, solubility stands as a critical determinant of a compound's bioavailability and ultimate therapeutic efficacy. This technical guide offers an in-depth exploration of the solubility of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, a fluorescent molecule of interest to researchers and scientists in the pharmaceutical and biotechnology sectors. While specific quantitative solubility data for this compound remains proprietary or not widely published, this document provides valuable insights into its likely solubility characteristics based on analogous compounds and outlines a comprehensive experimental protocol for its precise determination.

Core Concepts: Solubility and its Importance

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental parameter in drug development. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering the translation of a promising compound from the laboratory to the clinic. Organic solvents play a crucial role in the various stages of drug discovery, from synthesis and purification to formulation and in vitro screening assays. Therefore, a thorough understanding of a compound's solubility in a range of organic solvents is essential for seamless workflow integration and reliable experimental outcomes.

Solubility Profile of this compound

| Compound Name | Solvent | Solubility (mg/mL) |

| 7-Methoxy-4-(trifluoromethyl)coumarin | Ethanol | ~10 |

| Dimethyl Sulfoxide (DMSO) | ~25 | |

| Dimethylformamide (DMF) | ~30 | |

| Acetone | 50 | |

| Chloroform | 100 | |

| 4-Bromomethyl-6,7-dimethoxycoumarin | Dimethyl Sulfoxide (DMSO) | 10 (with sonication and warming) |

| Acetonitrile | Soluble | |

| Dichloromethane | Soluble | |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Methanol | Soluble | |

| Water | Insoluble |

Note: This data is for analogous compounds and should be used as a guideline. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the "gold standard" shake-flask method is recommended. This equilibrium solubility method provides the most accurate and reliable results.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent.

Materials:

-

This compound (solid powder)

-

Selected organic solvent (e.g., DMSO, DMF, Ethanol, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the selected solvent.

-

Application in High-Throughput Screening: A Workflow for Enzyme Inhibition Assays

Coumarin derivatives, particularly those bearing a trifluoromethyl group, are widely utilized as fluorescent probes in various biochemical assays, including high-throughput screening (HTS) for enzyme inhibitors. The following diagram illustrates a typical experimental workflow for such an application.

Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.

This workflow demonstrates the logical progression of an HTS campaign, from the preparation of compound and assay plates to the final identification and validation of potential enzyme inhibitors. The use of a fluorogenic substrate like a this compound derivative is central to the readout step, where the enzymatic activity is measured by the change in fluorescence over time.

Conclusion

While the definitive quantitative solubility of this compound in various organic solvents awaits broader publication, this technical guide provides a robust framework for researchers. By leveraging data from analogous compounds and employing standardized experimental protocols like the shake-flask method, scientists can confidently determine the solubility of this and other novel compounds. This foundational knowledge is indispensable for advancing drug discovery efforts and ultimately bringing new therapeutics to fruition.

Unveiling the Photophysical Profile of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core photophysical properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, a fluorophore of significant interest in biomedical research and drug development. The strategic incorporation of electron-donating methoxy groups at the 6 and 7 positions, combined with a potent electron-withdrawing trifluoromethyl group at the 4 position, bestows this coumarin derivative with unique and advantageous fluorescence characteristics. This document provides a comprehensive overview of its anticipated spectral properties, detailed experimental protocols for its characterization, and a visual representation of a common experimental workflow.

Core Photophysical Properties and Data Presentation

The following table summarizes the photophysical data for relevant coumarin analogues to provide a comparative context.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference |

| 6,7-Dimethoxy-4-methylcoumarin | - | 341 | 410 | 4980 | - | [2] |

| 7-Amino-4-trifluoromethylcoumarin (Coumarin 151) | Ethanol | 384 | 490 | 5488 | 0.53 | BenchChem |

| General 7-dialkylamino-4-trifluoromethylcoumarins | Various | 413-480 | 527-668 | > 5000 | Good | [3] |

| Coumarin 153 | Ethanol | - | - | - | 0.53 | [4] |

Inference for this compound:

Based on the data above, it is anticipated that this compound will exhibit a significant Stokes shift and a moderate to high fluorescence quantum yield. The presence of the 4-trifluoromethyl group is expected to red-shift both the absorption and emission spectra compared to its 4-methyl analog.[1][3] The fluorescence of this coumarin is also likely to be sensitive to solvent polarity, a characteristic feature of coumarins with strong ICT character.[1][5]

Experimental Protocols

The determination of the fluorescence quantum yield is a critical step in characterizing any new fluorophore. The relative quantum yield measurement, using a well-characterized standard, is a widely accepted and accessible method.[6][7][8]

Protocol: Relative Fluorescence Quantum Yield Determination

1. Principle:

The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The sample and standard should be measured under identical experimental conditions.[6]

2. Materials and Instrumentation:

-

Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Sample: this compound.

-

Reference Standard: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Coumarin 153 in ethanol, Φ_f = 0.53).[4]

-

Solvent: Spectroscopic grade solvent.

-

Quartz Cuvettes: 1 cm path length.

3. Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the coumarin sample and the reference standard in the chosen solvent (e.g., ethanol) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[6]

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank) and all prepared solutions.

-

The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[6]

-

Note the absorbance values at the selected excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer. This should ideally be a wavelength where both the sample and standard have significant absorbance.

-

Set the excitation and emission slit widths to be narrow to ensure good spectral resolution while maintaining an adequate signal-to-noise ratio. These settings must remain constant for all measurements.[6]

-

Record the corrected fluorescence emission spectrum for the solvent blank and each of the sample and reference solutions.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

-

Integrate the area under the corrected fluorescence emission spectrum for each sample and reference solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the coumarin sample and the reference standard. The plots should yield straight lines passing through the origin.

-

The quantum yield of the sample (Φ_f(X)) can be calculated using the following equation:[4]

Φ_f(X) = Φ_f(S) * (Grad_X / Grad_S) * (n_X² / n_S²)

Where:

-

Φ_f(S) is the quantum yield of the standard.

-

Grad_X and Grad_S are the gradients of the I versus A plots for the sample and standard, respectively.

-

n_X and n_S are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Mandatory Visualization

Coumarin derivatives are widely used as fluorescent probes for cellular imaging.[9][10][] The following diagram illustrates a general workflow for utilizing a coumarin-based probe for live-cell imaging.

Caption: General workflow for live-cell imaging using a coumarin-based fluorescent probe.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. soc.chim.it [soc.chim.it]

6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A Technical Guide for Advanced Research

CAS Number: 151625-32-0

Molecular Formula: C12H9F3O4

This technical guide provides an in-depth overview of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, a specialized coumarin derivative. While specific research on this exact molecule is limited, this document extrapolates its potential applications, experimental protocols, and relevant biological pathways based on extensive data from structurally similar compounds, namely 4-(trifluoromethyl)coumarins and 6,7-dimethoxycoumarin derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Core Applications

Based on the known functionalities of its core components—the 4-(trifluoromethyl)coumarin scaffold and the 6,7-dimethoxy substitution pattern—this molecule is projected to be a valuable tool in several key research areas:

-

Fluorescent Probes and Labeling: The 4-(trifluoromethyl)coumarin core is a well-established fluorophore.[1][2][3][4][5] The trifluoromethyl group often enhances photostability and can lead to large Stokes shifts, which are desirable properties for fluorescent probes used in cellular imaging and high-resolution microscopy.[1][4][6] The methoxy groups may further modulate the photophysical properties.

-

Anticancer Research: Coumarin derivatives are widely investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] They are known to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and MAPK pathways.[7][10][11][12]

-

Anti-inflammatory Agents: Numerous coumarin derivatives have demonstrated potent anti-inflammatory properties.[13][14] They can inhibit the production of pro-inflammatory mediators and modulate signaling cascades like the Keap1/Nrf2/ARE pathway.[15][16][17]

-

Antimicrobial Research: Certain coumarin derivatives have shown activity against a range of microbial pathogens.[14][18]

Quantitative Data

The following tables summarize quantitative data for closely related coumarin derivatives, providing a comparative context for the potential activity of this compound.

Table 1: Cytotoxicity of Selected Coumarin Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HCT-116 | 8.47 | [19] |

| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 ± 1.60 | [8] |

| Coumarin-artemisinin hybrid 1a | A2780 | 5.82 ± 2.28 | [8] |

| Unspecified coumarin derivative (4) | HL60 | 8.09 | [7] |

| Unspecified coumarin derivative (4) | MCF-7 | 3.26 | [7] |

| Unspecified coumarin derivative (8b) | HepG2 | 13.14 | [7] |

Table 2: Photophysical Properties of Selected Fluorescent Coumarin Derivatives

| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 7-dialkylamino-4-trifluoromethylcoumarins (general range) | 413-480 | 527-668 | Not specified | [1][4] |

| Phosphorylated coumarin dye (9,CH=CH-2-py,H) | 472 | 623 | Not specified | [1][4] |

| Coumarin 6 in ethanol | 370 | 457 | Not specified | [20] |

| Coumarin derivative for Cys detection | 325 | 450 | Not specified | [21] |

| Coumarin derivative for biothiol detection (SWJT-14) | 380 (for Cys) | 470 (for Cys) | Not specified | [22] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for analogous coumarin derivatives and can be adapted for the evaluation of this compound.

Protocol 1: MTT Cytotoxicity Assay

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.[23][24][25]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test coumarin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[10]

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test coumarin for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 3: Fluorescence Spectroscopy

This protocol outlines the characterization of the photophysical properties of a fluorescent coumarin derivative.[20][26]

-

Sample Preparation: Prepare solutions of the coumarin derivative in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water) at a concentration of approximately 10 µM.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer to determine the wavelength of maximum absorption (λmax,abs).

-

Emission Spectroscopy: Using the determined λmax,abs as the excitation wavelength, record the fluorescence emission spectrum for each solution using a fluorometer to determine the wavelength of maximum emission (λmax,em).

-

Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

Data Analysis: Analyze the solvatochromic shifts in the absorption and emission spectra to assess the environmental sensitivity of the fluorophore.

Signaling Pathways and Visualizations

Coumarin derivatives are known to interact with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways potentially modulated by this compound.

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by coumarin derivatives.

Caption: MAPK signaling pathway in inflammation and potential modulation by coumarin derivatives.

Caption: General experimental workflow for the evaluation of a novel coumarin derivative.

References

- 1. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]

- 4. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy [abberior.rocks]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 9. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molar Extinction Coefficient of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molar extinction coefficient of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document presents data for a structurally related and well-characterized fluorophore, 7-Amino-4-(trifluoromethyl)coumarin (Coumarin 151), to serve as a valuable reference. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the precise determination of the molar extinction coefficient of fluorescent compounds, which can be directly applied to this compound. This is supplemented by a procedural workflow diagram. Additionally, a representative signaling pathway illustrates the application of trifluoromethylated coumarins in biochemical assays.

Introduction to 4-(Trifluoromethyl)coumarins

Coumarin derivatives are a significant class of bicyclic aromatic compounds found in numerous natural products.[1] The introduction of a trifluoromethyl (-CF3) group, particularly at the 4-position of the coumarin scaffold, imparts unique and advantageous photophysical properties.[2] These properties include enhanced photostability and significant Stokes shifts, making them valuable fluorescent probes in various scientific disciplines.[2] The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution within the molecule, often leading to a red-shift in both absorption and emission spectra compared to their non-fluorinated counterparts.[3]

The photophysical characteristics of 4-(trifluoromethyl)coumarins, including their molar extinction coefficient, are highly sensitive to their substitution pattern and the polarity of their solvent environment, a phenomenon known as solvatochromism.[2]

Quantitative Data for a Structurally Related Compound: 7-Amino-4-(trifluoromethyl)coumarin (Coumarin 151)

| Parameter | Value | Solvent | Source |

| Wavelength of Maximum Absorption (λmax) | 384 nm | Ethanol | [2] |

| Wavelength of Maximum Emission (λem) | 490 nm | Ethanol | [2][4] |

| Stokes Shift | 5488 cm-1 | Ethanol | [2] |

| Fluorescence Quantum Yield (Φf) | 0.53 | Ethanol | [2] |

Experimental Protocol: Determination of Molar Extinction Coefficient

This section outlines a detailed methodology for the experimental determination of the molar extinction coefficient (ε) of a fluorescent compound like this compound using UV-Visible spectrophotometry. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).

Materials and Equipment

-

High-purity this compound

-

Spectrophotometric grade solvent (e.g., ethanol, acetonitrile, or dimethyl sulfoxide)

-

Analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL)

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Procedure

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a small quantity (e.g., 1-2 mg) of this compound using an analytical balance.

-

Dissolve the weighed compound in a precise volume of the chosen spectrophotometric grade solvent within a volumetric flask to create a stock solution of a known concentration (e.g., 1 mM). Ensure the compound is completely dissolved.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate dilutions from the stock solution to prepare at least five solutions of varying, known concentrations.

-

The concentrations should be selected to yield absorbance values within the linear dynamic range of the spectrophotometer, which is typically between 0.1 and 1.0.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the instrument to scan a wavelength range that includes the expected maximum absorbance of the coumarin derivative (a broad scan from 200-800 nm is a good starting point).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

Measure the full absorbance spectrum of one of the diluted solutions to identify the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at this specific λmax.

-

Measure the absorbance of each of the prepared serial dilution solutions at λmax, starting from the least concentrated. It is good practice to rinse the cuvette with the next solution to be measured.

-

Data Analysis

-

Beer-Lambert Plot:

-

Plot the measured absorbance (A) at λmax on the y-axis against the corresponding molar concentration (c) in mol/L on the x-axis.

-

Perform a linear regression on the plotted data points.

-

-

Calculation of Molar Extinction Coefficient (ε):

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (typically 1 cm).

-

Therefore, ε (in L mol-1 cm-1) is the value of the slope of the linear regression.

-

Visualizations

Experimental Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for Determining Molar Extinction Coefficient.

Application in a Caspase Activity Assay

Amino acid and peptide derivatives of 7-amino-4-(trifluoromethyl)coumarin are utilized to monitor peptidase activities. For instance, caspase activation can be measured using a fluorogenic substrate like N-acetyl-Asp-Glu-Val-Asp-7-amino-4-(trifluoromethyl)coumarin (Ac-DEVD-AFC).[4]

Caption: Caspase-3 Mediated Release of a Fluorescent Coumarin.

References

The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of Trifluoromethyl Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group onto the coumarin scaffold has given rise to a class of fluorescent probes with exceptional properties. These derivatives exhibit remarkable sensitivity to their local environment, a phenomenon known as solvatochromism, making them invaluable tools in a diverse range of scientific disciplines, from materials science to cellular biology and drug discovery. Their large Stokes shifts, high quantum yields in specific environments, and tunable photophysical properties have positioned them as powerful reporters of molecular interactions and micro-environmental changes.

This technical guide provides an in-depth exploration of the solvatochromism of trifluoromethyl coumarin derivatives. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their photophysical behavior, detailed experimental protocols for their characterization, and insights into their application in biological systems.

Core Principles: The Interplay of Structure, Solvent, and Light

The solvatochromism of trifluoromethyl coumarin derivatives arises from the significant change in their electronic distribution upon photoexcitation. The potent electron-withdrawing nature of the trifluoromethyl group, typically at the C4 position, in conjunction with an electron-donating group, often an amino or substituted amino group at the C7 position, creates a pronounced intramolecular charge transfer (ICT) character.

Upon absorption of a photon, the molecule transitions to an excited state with a significantly larger dipole moment than the ground state. In polar solvents, this highly polar excited state is stabilized by the surrounding solvent molecules, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. Conversely, in nonpolar solvents, the emission is typically blue-shifted (hypsochromic shift). This sensitivity of the emission wavelength to solvent polarity is the hallmark of their solvatochromism.

Furthermore, the fluorescence quantum yield of many trifluoromethyl coumarins is highly dependent on the solvent environment. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can provide a non-radiative decay pathway, leading to a decrease in fluorescence quantum yield.[1] In contrast, in nonpolar or rigid environments, this non-radiative pathway is often suppressed, resulting in higher quantum yields.[1]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for several widely studied trifluoromethyl coumarin derivatives in a range of solvents with varying polarities. These data are essential for selecting the appropriate fluorophore and experimental conditions for a specific application.

Table 1: Photophysical Properties of Coumarin 151 (7-Amino-4-trifluoromethylcoumarin)

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |

| n-Heptane | 1.92 | 1.388 | 350 | 422 | 4980 | 0.03 |

| Cyclohexane | 2.02 | 1.427 | 351 | 425 | 5120 | 0.04 |

| 1,4-Dioxane | 2.21 | 1.422 | 364 | 455 | 5310 | 0.35 |

| Chloroform | 4.81 | 1.446 | 370 | 468 | 5490 | 0.61 |

| Ethyl Acetate | 6.02 | 1.373 | 370 | 472 | 5690 | 0.55 |

| Tetrahydrofuran | 7.58 | 1.407 | 372 | 478 | 5780 | 0.58 |

| Dichloromethane | 8.93 | 1.424 | 374 | 482 | 5820 | 0.60 |

| Acetone | 20.7 | 1.359 | 376 | 495 | 6200 | 0.50 |

| Ethanol | 24.6 | 1.361 | 384 | 490 | 5488 | 0.53 |

| Acetonitrile | 37.5 | 1.344 | 378 | 498 | 6280 | 0.45 |

| Dimethyl Sulfoxide | 46.7 | 1.479 | 382 | 505 | 6230 | 0.40 |

| Water | 80.1 | 1.333 | 385 | 525 | 6890 | 0.02 |

Data compiled from various spectroscopic studies.[1][2]

Table 2: Photophysical Properties of Coumarin 152 (7-(Dimethylamino)-4-(trifluoromethyl)coumarin)

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| n-Heptane | 368 | 422 | 3660 |

| Diethyl Ether | 378 | 450 | 4340 |

| Dichloromethane | 390 | 480 | 4910 |

| Acetonitrile | 390 | 505 | 5890 |

| Ethylene Glycol | 394 | 528 | 6340 |

Data compiled from various spectroscopic studies, highlighting the significant solvatochromic shifts.[1][3]

Table 3: Photophysical Properties of Coumarin 153 (7-(Diethylamino)-4-trifluoromethylcoumarin)

| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |

| Cyclohexane | 390 | 458 | 0.90 |

| Benzene | 400 | 483 | 0.78 |

| Chloroform | 408 | 493 | 0.68 |

| Acetone | 412 | 520 | 0.38 |

| Acetonitrile | 410 | 522 | 0.42 |

| Ethanol | 415 | 530 | 0.30 |

| Methanol | 415 | 535 | 0.25 |

| Water | 418 | 570 | 0.10 |

Data compiled from various spectroscopic studies.[4]

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of trifluoromethyl coumarin derivatives is paramount for their effective application. The following sections detail standardized experimental methodologies for their synthesis and photophysical analysis.

Synthesis of 7-Amino-4-(trifluoromethyl)coumarin Derivatives

A common synthetic route to 7-amino-4-(trifluoromethyl)coumarin involves the Pechmann condensation of a substituted m-aminophenol with ethyl 4,4,4-trifluoroacetoacetate.[1]

General Procedure for the Synthesis of 7-(Dialkylamino)-4-(trifluoromethyl)coumarin:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 3-(dialkylamino)phenol (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of a suitable acid catalyst, such as piperidine or a Lewis acid (e.g., ZnCl₂).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 7-(dialkylamino)-4-(trifluoromethyl)coumarin derivative.[5]

Measurement of UV-Vis Absorption and Fluorescence Spectra

Materials:

-

Spectroscopic grade solvents

-

Trifluoromethyl coumarin derivative of interest

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a stock solution of the coumarin derivative in a high-purity solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilute solutions in the desired solvents with concentrations ranging from 1 to 10 µM.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (typically 250-500 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelength of maximum absorption (λabs).

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the sample at or near its λabs.

-

Record the fluorescence emission spectrum, scanning over a wavelength range that covers the entire emission profile (e.g., 400-700 nm).

-

Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Identify the wavelength of maximum emission (λem).

-

Determination of Fluorescence Quantum Yield (Φf) by the Comparative Method

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[6]

Materials:

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Solutions of the trifluoromethyl coumarin derivative and the standard in the same solvent.

Procedure:

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (nsample² / nstandard²)

where n is the refractive index of the solvent.

Visualization of Key Relationships and Workflows

Graphviz diagrams are used to visually represent the logical relationships and experimental workflows discussed in this guide.

References

- 1. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. nathan.instras.com [nathan.instras.com]

- 4. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 6,7-Dimethoxy-4-(trifluoromethyl)coumarin in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorescent molecule belonging to the coumarin family of dyes. The incorporation of a trifluoromethyl group at the 4-position is known to enhance photostability and can result in a significant Stokes shift, which is advantageous in fluorescence microscopy for improving signal-to-noise ratios.[1][2] The dimethoxy substitutions at the 6 and 7 positions are expected to influence the photophysical properties of the fluorophore. While it is sold as a fluorescent labeling chemical, detailed application data for its use in fluorescence microscopy is not widely published.[3][4][5][6]

These application notes provide an overview of the potential uses of this compound in fluorescence microscopy and detailed protocols for its application in cellular imaging. The photophysical data presented are estimations based on structurally related compounds and should be used as a starting point for experimental design.